2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is a complex organic compound with the molecular formula . It features a methoxycarbonyl group attached to a 3-methylphenoxy moiety, which is further linked to an acetic acid group. This structural arrangement contributes to its unique chemical properties and potential applications in various scientific fields.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis, properties, and applications. Its identification number in the Chemical Abstracts Service is 877858-46-3.
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid is classified as an organic acid due to the presence of the carboxylic acid functional group. It is also categorized under phenolic compounds because of the phenoxy moiety. This classification highlights its potential reactivity and applications in organic synthesis.
The synthesis of 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid typically involves a multi-step process:
The molecular structure of 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid can be represented as follows:
InChI=1S/C11H12O4/c1-7-5-9(11(14)15-2)4-3-8(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13)
This indicates the arrangement of atoms within the molecule, highlighting the functional groups present.
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid can undergo various chemical reactions typical of carboxylic acids and esters:
These reactions are facilitated by standard organic chemistry techniques, including refluxing and use of catalysts to improve yields and selectivity.
The mechanism of action for 2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid involves its interaction with biological targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding or other non-covalent interactions that influence its biological activity.
Research indicates that compounds with similar structures exhibit varying degrees of biological activity, making this compound a candidate for further pharmacological studies.
2-(4-(Methoxycarbonyl)-3-methylphenoxy)acetic acid has several applications across different scientific domains:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, warranting further exploration into its properties and potential uses.
CAS No.: 34730-78-4
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 7045-51-4